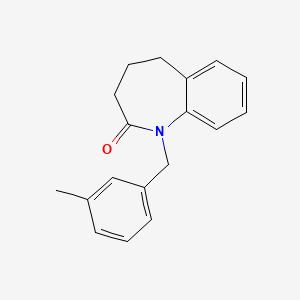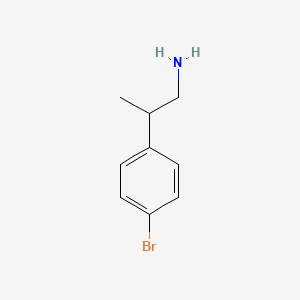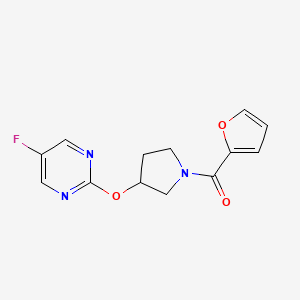![molecular formula C19H18F3N3O3S B2722035 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2379950-51-1](/img/structure/B2722035.png)
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key components, 3-(Trifluoromethyl)pyridin-2-ol, has a molecular formula of CHFNO and an average mass of 163.097 Da . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it was observed that a compound could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are unique due to the presence of a fluorine atom and a pyridine in their structure . For instance, 2-(Trifluoromethyl)pyridine has a refractive index of n20/D 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C .Applications De Recherche Scientifique
Sulfonamide Cyclizations
Sulfonamides, including compounds with structures related to 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile, are explored for their ability to terminate cationic cyclizations effectively. These compounds facilitate the synthesis of pyrrolidines and can be used in the formation of polycyclic systems, showcasing their utility in complex organic synthesis processes (Haskins & Knight, 2002).
Anticancer Activity
Novel sulfones, including derivatives of this compound, have been synthesized and studied for their potential anticancer activity. These studies highlight the importance of such compounds in medicinal chemistry, particularly in the development of treatments against cancer (Bashandy et al., 2011).
Polymer Synthesis
Compounds with structures similar to this compound are used in the synthesis of novel soluble fluorinated polyamides. These polyamides contain pyridine and sulfone moieties, demonstrating the compound's utility in creating materials with specific physical properties, such as solubility in organic solvents, high thermal stability, and transparency (Liu et al., 2013).
Antimicrobial Activity
The antimicrobial activity of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, synthesized from 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material, showcases the potential of such compounds in combating microbial infections. Some of these derivatives have shown to be active, underscoring the relevance of this compound-related structures in the development of new antimicrobial agents (Ammar et al., 2004).
Safety and Hazards
Orientations Futures
The demand for this compound and its derivatives has been increasing steadily in the last 30 years . It has gained a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds . Therefore, future research and development efforts are likely to focus on improving the synthesis methods and exploring its wide-ranging potential applications .
Propriétés
IUPAC Name |
2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-7-3-9-24-18(16)28-13-14-5-4-10-25(12-14)29(26,27)17-8-2-1-6-15(17)11-23/h1-3,6-9,14H,4-5,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSBRKOJVBDGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C#N)COC3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)
![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)
![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)

